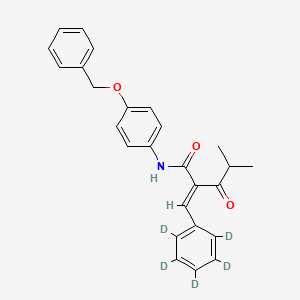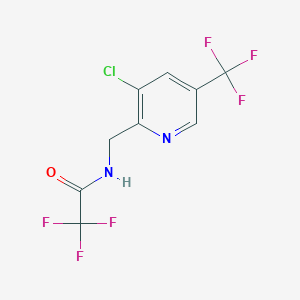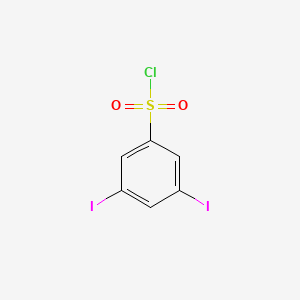
3,5-Diiodobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3ClI2O2S. It is a derivative of benzene, where two iodine atoms are substituted at the 3rd and 5th positions, and a sulfonyl chloride group is attached to the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,5-diiodobenzene. One common method is the reaction of 3,5-diiodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction is as follows:
C6H3I2+ClSO3H→C6H3I2SO2Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the sulfonylation process by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine atoms can participate in halogen exchange reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Conditions: Room temperature to reflux, depending on the nucleophile and desired product
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3,5-Diiodobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The iodine atoms can also participate in halogen exchange reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
- 3,5-Dichlorobenzene-1-sulfonyl chloride
- 3,5-Dibromobenzene-1-sulfonyl chloride
- 4-Acetamido-3,5-diiodobenzene-1-sulfonyl chloride
Comparison:
- Reactivity: The presence of iodine atoms in 3,5-Diiodobenzene-1-sulfonyl chloride makes it more reactive towards nucleophiles compared to its chloro and bromo analogs.
- Applications: While all these compounds are used in organic synthesis, the diiodo derivative is particularly valuable in radiolabeling applications due to the presence of iodine, which can be isotopically labeled for imaging and therapeutic purposes .
Properties
Molecular Formula |
C6H3ClI2O2S |
|---|---|
Molecular Weight |
428.41 g/mol |
IUPAC Name |
3,5-diiodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClI2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H |
InChI Key |
DGYSHEKTNGDWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




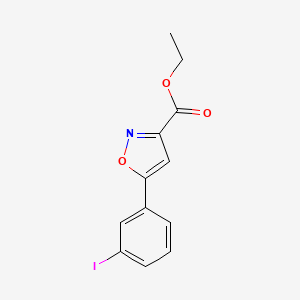
![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

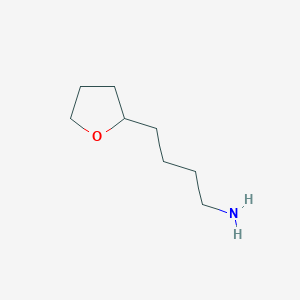
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
